Cas no 868232-01-3 (3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide)

3-(5-Bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide is a specialized organic compound featuring a bromo-fluorophenyl core coupled with a cyanoacrylamide moiety. Its structural design incorporates both halogen and electron-withdrawing groups, enhancing reactivity and selectivity in synthetic applications. The presence of the bromo and fluoro substituents facilitates further functionalization, making it a valuable intermediate in pharmaceutical and agrochemical research. The prop-2-enamide backbone contributes to its stability while maintaining compatibility with cross-coupling reactions. This compound is particularly useful in the development of bioactive molecules, offering precise control over molecular interactions. Its well-defined chemical properties ensure reproducibility in complex synthetic pathways.
3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide structure
868232-01-3 structure
Product name:3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide
CAS No:868232-01-3
MF:C13H12BrFN2O
MW:311.149585723877
CID:6243450
PubChem ID:8008066

3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide
    • AKOS000944159
    • Z44347657
    • EN300-26577061
    • 868232-01-3
    • Inchi: 1S/C13H12BrFN2O/c1-8(2)17-13(18)10(7-16)5-9-6-11(14)3-4-12(9)15/h3-6,8H,1-2H3,(H,17,18)/b10-5+
    • InChI Key: KOJQWZGBIUALDC-BJMVGYQFSA-N
    • SMILES: BrC1=CC=C(C(=C1)/C=C(\C#N)/C(NC(C)C)=O)F

Computed Properties

  • Exact Mass: 310.01170g/mol
  • Monoisotopic Mass: 310.01170g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 52.9Ų

3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26577061-0.05g
3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide
868232-01-3 95.0%
0.05g
$246.0 2025-03-20

Additional information on 3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide

3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide (CAS No. 868232-01-3): An Overview of Its Structure, Properties, and Applications in Medicinal Chemistry

3-(5-Bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide, with the CAS number 868232-01-3, is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of α-cyanocinnamides, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-viral activities.

The molecular structure of 3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide is characterized by a conjugated double bond system, a cyano group, and a substituted phenyl ring. The presence of the bromine and fluorine atoms on the phenyl ring imparts additional stability and reactivity to the molecule, making it an attractive candidate for various chemical and biological studies. The cyano group, known for its strong electron-withdrawing properties, further enhances the compound's reactivity and potential for forming stable complexes with metal ions.

In recent years, extensive research has been conducted to explore the biological activities of 3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide. One of the most notable findings is its potential as an anti-inflammatory agent. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This property makes it a promising candidate for the development of new anti-inflammatory drugs, particularly for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Beyond its anti-inflammatory properties, 3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide has also demonstrated significant anti-cancer activity. Research conducted on various cancer cell lines has revealed that this compound can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. The mechanism of action is believed to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells. These findings suggest that 3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide could be a valuable lead compound for the development of novel anti-cancer therapies.

In addition to its therapeutic potential, 3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide has been studied for its use in chemical synthesis and materials science. The unique electronic properties of this compound make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to fine-tune the electronic properties by modifying the substituents on the phenyl ring opens up exciting possibilities for developing new materials with tailored properties.

The synthesis of 3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide has been well-documented in the literature. A common synthetic route involves the condensation of 5-bromo-2-fluorobenzaldehyde with malononitrile followed by an amidation reaction with isopropylamine. This multi-step process yields high-purity product with good yields, making it accessible for both academic research and industrial applications.

In conclusion, 3-(5-bromo-2-fluorophenyl)-2-cyano-N-(propan-2-yl)prop-2-enamide (CAS No. 868232-01-3) is a multifaceted compound with a wide range of potential applications in medicinal chemistry, materials science, and chemical synthesis. Its unique structural features and biological activities make it an attractive target for further research and development. As ongoing studies continue to uncover new properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems and developing innovative solutions to pressing medical challenges.

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